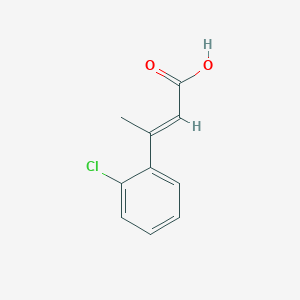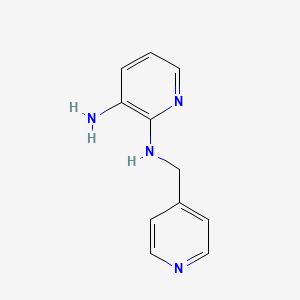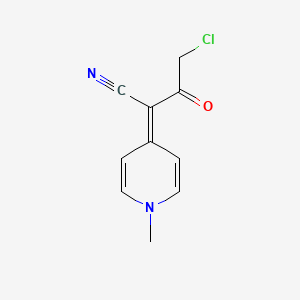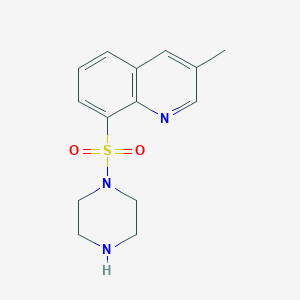
5-chloro-N-cyclopropylpyridin-2-amine
Descripción general
Descripción
5-Chloro-N-cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C8H9ClN2. Its molecular weight is 168.62 .
Molecular Structure Analysis
The molecular structure of 5-chloro-N-cyclopropylpyridin-2-amine consists of a pyridine ring with a chlorine atom at the 5th position and a cyclopropyl group attached to the nitrogen atom .Aplicaciones Científicas De Investigación
Catalytic Amination Processes
A study by Ji et al. (2003) highlights the use of 5-chloro-N-cyclopropylpyridin-2-amine in catalytic amination processes. They found that a palladium-Xantphos complex could effectively catalyze the amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, to produce high yields of 5-amino-2-chloropyridine products (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Synthesis of N-Cyclopropyl Derivatives
Bénard, Neuville, and Zhu (2010) demonstrated the application of 5-chloro-N-cyclopropylpyridin-2-amine in the synthesis of N-cyclopropyl derivatives. Their work involved the reaction of anilines, primary and secondary aliphatic amines with cyclopropylboronic acid, showing the compound's utility in organic synthesis (S. Bénard, L. Neuville, & Jieping Zhu, 2010).
Chemoselective Functionalization
Stroup et al. (2007) explored the chemoselective functionalization of related compounds like 5-bromo-2-chloro-3-fluoropyridine, which is structurally similar to 5-chloro-N-cyclopropylpyridin-2-amine. They achieved selective substitution under various conditions, indicating potential applications in selective organic synthesis (Bryan W. Stroup, Paul V. Szklennik, Cornelia J. Forster, & Michael H. Serrano-Wu, 2007).
Preparation of Octahedral Metal Complexes
Research by Fuhrmann et al. (1996) involved the reaction of 2-aminopyridines (closely related to 5-chloro-N-cyclopropylpyridin-2-amine) with metal complexes. They succeeded in creating octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands, pointing to applications in catalysis and material science (H. Fuhrmann, S. Brenner, P. Arndt, & R. Kempe, 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-N-cyclopropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUZRDVIBLEDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopropylpyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)isoxazol-3-yl]acetic acid](/img/structure/B1414910.png)

![2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B1414914.png)




![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1414926.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]aniline](/img/structure/B1414927.png)